Baimaside

Vue d'ensemble

Description

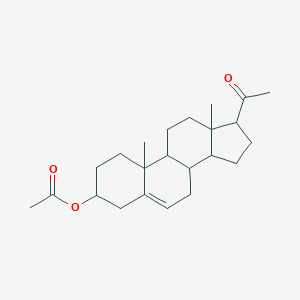

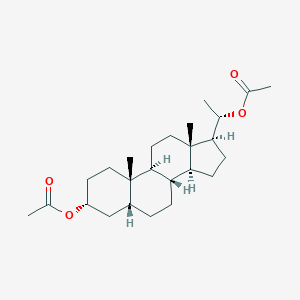

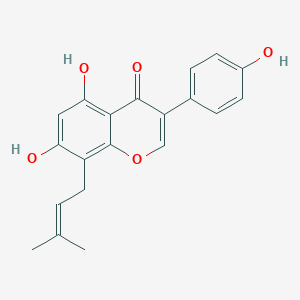

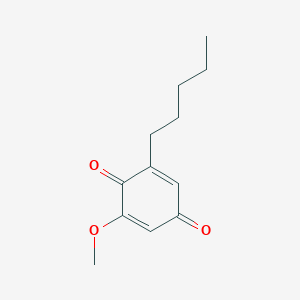

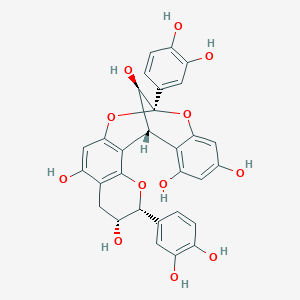

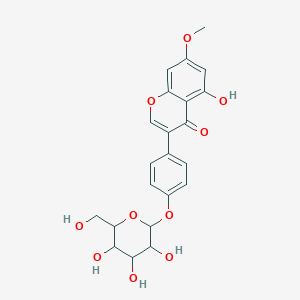

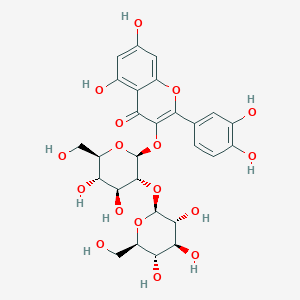

Baimaside is a natural compound isolated from the flowers of A. venetum and is known to be a scavenger of superoxide anions . It is also referred to as Quercetin 3-O-sophoroside .

Molecular Structure Analysis

Baimaside, or Quercetin 3-O-sophoroside, has a molecular formula of C27H30O17 and a molar mass of 626.52 . The structure of Baimaside is composed of three benzene rings and five hydroxyl groups .

Physical And Chemical Properties Analysis

Baimaside is a white crystalline powder that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 626.52 .

Applications De Recherche Scientifique

Neuroprotection in Parkinson’s Disease

Baicalein, a flavonoid derived from Scutellaria baicalensis, shows promise in treating Parkinson’s disease (PD). It combats neuroinflammation, a key factor in PD, by inhibiting the NLRP3/Caspase-1/GSDMD pathway in a mouse model. This leads to reduced motor dysfunction, neuronal loss, and inflammation, suggesting potential for PD therapy (Rui et al., 2020).

Anti-Cancer Properties

Baicalein exhibits anti-cancer effects on prostate cancer cells. Its ability to induce apoptosis and inhibit cell proliferation highlights its therapeutic potential in cancer treatment. This is especially significant in prostate cancer cell lines, where it shows a varying degree of responsiveness (Chan et al., 2000).

Cardiovascular Disease Management

In the context of cardiovascular diseases, Baicalein demonstrates protective effects against myocardial ischemia. It reduces oxidative stress, inflammation, and apoptosis, suggesting its utility in treating heart-related conditions. This is attributed to its impact on various pathways including TLR4/MyD88/MAPKS/NF-κB and L-type Ca2+ channels (Li et al., 2022).

Mental Health Applications

Baicalein also shows potential in mental health, particularly in treating depression. It appears to counter depressive behavior by inhibiting NLRP3 inflammasome activation in the prefrontal cortex. This indicates its possible role in managing mental health disorders, specifically depression (Liu & Liu, 2017).

Neurological and Neuropathic Effects

In neurological applications, Baicalein shows protective effects against peripheral neuropathy in diabetic rats, suggesting its potential in managing nerve-related complications in diabetes (Liu et al., 2011).

Stroke Management

For stroke management, Baicalein’s effect on ischemic stroke is noteworthy. Its multi-target approach involving pathways like MAPK and PI3K/AKT highlights its potential in treating strokes (Xu et al., 2018).

Breast Cancer Therapy

Baicalein has been observed to suppress metastasis in breast cancer cells. It acts by downregulating various pathways and signaling mechanisms, making it a potential candidate for breast cancer therapy (Yan et al., 2018).

Broad Pharmacological Effects

Baicalein's wide range of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects, are supported by its numerous bioactive components, making it a versatile agent in various therapeutic areas (Song et al., 2020).

Mécanisme D'action

Target of Action

Baimaside, also known as Quercetin 3-O-sophoroside, is a flavonoid that has been found to act as a scavenger of superoxide anions . The primary targets of Baimaside are likely to be the molecules or structures that produce these superoxide anions. In the context of non-small cell lung cancer (NSCLC), Baimaside and other quercetin derivatives have been suggested to act as positive allosteric modulators or selective agonists of human α7nAChR, which could make them potential therapeutic agents .

Mode of Action

It is known that baimaside interacts with its targets by scavenging superoxide anions . This suggests that Baimaside may exert its effects by neutralizing these reactive oxygen species, thereby reducing oxidative stress within cells. In the context of NSCLC, Baimaside and other quercetin derivatives may interact with α7nAChR, potentially influencing a network of signaling pathways that facilitate proliferation, metastasis, angiogenesis, and inhibit apoptosis .

Biochemical Pathways

In the context of NSCLC, Baimaside and other quercetin derivatives may influence pathways facilitated by α7nAChR and beta-adrenergic receptor (β-AdrR), which are known to be upregulated by nicotine and NNK .

Result of Action

As a scavenger of superoxide anions, baimaside likely exerts protective effects against oxidative stress and inflammation at the cellular level . In the context of NSCLC, Baimaside and other quercetin derivatives may exert antitumor, anti-inflammatory, anti-proliferative, anti-angiogenesis, and apoptotic properties .

Propriétés

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(34)20(37)22(39)26(41-14)44-25-21(38)18(35)15(7-29)42-27(25)43-24-19(36)16-12(33)4-9(30)5-13(16)40-23(24)8-1-2-10(31)11(32)3-8/h1-5,14-15,17-18,20-22,25-35,37-39H,6-7H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUAJIJVNHKTQC-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940039 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quosp | |

CAS RN |

18609-17-1, 27459-71-8 | |

| Record name | Quercetin 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18609-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin-3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin, 3-(O-glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027459718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.